molecular formula C14H12FN5O3S2 B2910224 N-(4-fluorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide CAS No. 618067-01-9

N-(4-fluorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Cat. No.: B2910224
CAS No.: 618067-01-9
M. Wt: 381.4
InChI Key: QDUYPCPXDKIUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a sophisticated chemical scaffold recognized for its potential as a kinase inhibitor. This compound features a rhodanine-hydrazono-thiazolidinone core, a structure frequently associated with significant biological activity. Recent research identifies it as a multi-targeted kinase inhibitor with notable potency against Janus Kinase 3 (JAK3) and Fms-like tyrosine kinase 3 (FLT3) source . The compound's mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby disrupting critical signaling pathways. Its primary research value lies in the investigation of oncogenic processes, particularly in hematological malignancies where JAK-STAT and FLT3 signaling are frequently dysregulated source . Studies focusing on drug discovery for autoimmune disorders and various cancers utilize this molecule as a lead compound for structure-activity relationship (SAR) studies and for validating novel therapeutic strategies targeting specific tyrosine kinases source . Its well-defined structure provides a versatile template for further chemical optimization to enhance selectivity and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUYPCPXDKIUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F)/NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a compound that integrates thiazolidine and hydrazone functionalities, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16FN4O3S\text{C}_{18}\text{H}_{16}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a 4-fluorophenyl group, a thiazolidine ring, and a hydrazone linkage, contributing to its biological activity.

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:
A study evaluating thiazolidinone derivatives demonstrated that certain compounds inhibited the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 1.27 to 1.50 μM. These compounds were found to induce apoptosis through the downregulation of key survival pathways involving AKT and mTOR signaling .

Antimicrobial Activity

Thiazolidine derivatives are also recognized for their antimicrobial properties. For example, derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antidiabetic Effects

There is evidence that thiazolidinones possess antidiabetic activity, primarily through the activation of PPAR-gamma receptors, which play a crucial role in glucose metabolism and insulin sensitivity. This mechanism suggests potential therapeutic applications for managing diabetes mellitus .

Antioxidant Activity

The antioxidant properties of thiazolidinones have been explored, indicating their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Summary of Biological Activities

Activity Description Reference
Anticancer Inhibits proliferation in cancer cell lines (e.g., MCF-7). Induces apoptosis via AKT/mTOR pathway.
Antimicrobial Effective against gram-positive bacteria (MIC: 16–32 mg/ml).
Antidiabetic Activates PPAR-gamma receptors; improves insulin sensitivity.
Antioxidant Scavenges free radicals; reduces oxidative stress.

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogues (e.g., ), as fluorine’s electronegativity influences electron-withdrawing effects and lipophilicity.
  • Oxothiazolidinone vs. Thiadiazole: The oxothiazolidinone core in the target compound contrasts with thiadiazole derivatives (e.g., ), which exhibit anticancer activity. Structural differences in the heterocycle likely modulate binding to biological targets.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound IR ν(C=O) (cm⁻¹) IR ν(NH) (cm⁻¹) NMR Key Shifts Reference
Target Compound 1663–1682 3150–3319 Not reported
1,2,4-Triazoles [7–9] Absent 3278–3414 Chemical shifts in regions A/B
N-(2-Ethoxyphenyl)-... Not reported Not reported Not reported

The absence of ν(C=O) in triazole tautomers contrasts with the target compound’s carbonyl signals, confirming structural differences. NMR data for analogues (e.g., ) reveal that substituent-induced electronic changes alter chemical environments, particularly in aromatic regions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.